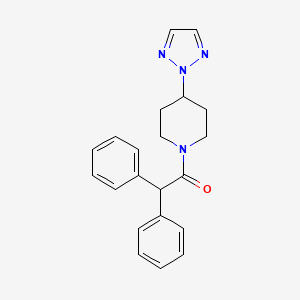

1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2,2-diphenylethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

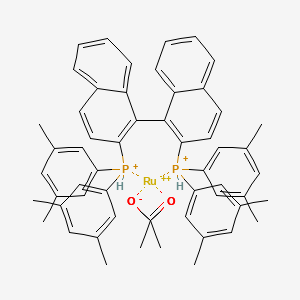

The compound “1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2,2-diphenylethanone” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a type of heterocyclic aromatic organic compound that contains three nitrogen atoms. It also contains a piperidine ring, which is a common structural element in many pharmaceuticals and natural products .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazole and piperidine rings, as well as the ketone group. The triazole ring can participate in a variety of reactions, including nucleophilic substitutions and reductions .Applications De Recherche Scientifique

Anticancer Agents

Compounds with a 1,2,4-triazole ring, such as the one in the compound , have been studied for their potential as anticancer agents . In one study, a series of 1,2,4-triazole derivatives were synthesized and evaluated for their anticancer activity . Some of these compounds showed promising cytotoxic activity against human cancer cell lines .

Antibacterial Activity

Compounds similar to the one have been synthesized and evaluated for their antibacterial activity . These compounds showed significant antibacterial activity .

Antifungal Activity

In addition to their antibacterial properties, some of these compounds also showed moderate antifungal activity .

Molecular Modeling Studies

Molecular modeling studies have been conducted on similar compounds to understand their mechanism of action and binding modes . These studies can provide valuable insights into the potential applications of these compounds in various fields of research.

Drug Discovery and Development

The unique structure of these compounds, including the presence of the 1,2,4-triazole ring, makes them interesting targets for drug discovery and development . They can form hydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Study of Selectivity Against Cancer Cell Lines

The selectivity of these compounds against cancer cell lines has been studied . This research could potentially lead to the development of more effective and selective anticancer drugs .

Mécanisme D'action

Target of Action

Similar compounds with a 1,2,3-triazole core have been reported to exhibit excellent binding affinities to a range of proteins . These proteins could potentially serve as the targets for this compound.

Mode of Action

For instance, some 1,2,4-triazole derivatives have demonstrated potent inhibitory activities against certain cancer cell lines .

Biochemical Pathways

It’s worth noting that compounds with a 1,2,3-triazole core have been associated with a broad spectrum of biological properties, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The presence of the 1,2,3-triazole core and piperidine ring could potentially influence its pharmacokinetic properties, including its absorption and distribution within the body, its metabolism, and its excretion .

Result of Action

Similar compounds have been reported to exhibit significant antibacterial and antifungal activities, suggesting that this compound may also have similar effects .

Propriétés

IUPAC Name |

2,2-diphenyl-1-[4-(triazol-2-yl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O/c26-21(24-15-11-19(12-16-24)25-22-13-14-23-25)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,13-14,19-20H,11-12,15-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNZRRLCZHCZBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2N=CC=N2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2,2-diphenylethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-morpholino-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2357918.png)

![N,N-Dimethyl-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2357930.png)

![N-(4-methoxyphenethyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2357932.png)

![methyl 2-(methoxymethyl)-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2357939.png)

![1-(6-chloropyridazin-3-yl)-N-[2-(2-methylphenyl)ethyl]-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B2357940.png)